![molecular formula C23H19FN4O4S B2661696 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-48-9](/img/structure/B2661696.png)
4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
The compound “4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound used for scientific research . It is also known by registry numbers ZINC000004263999 .
Molecular Structure Analysis
The molecular formula of the compound is C23H19FN4O4S. The compound has a molecular weight of 466.49.Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm^3, a molar refractivity of 115.8±0.4 cm^3, and a polar surface area of 114 Å^2 . It has 8 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds . The compound has a LogP value of 5.01, indicating its lipophilicity .Scientific Research Applications
Crystal Structure and Biological Studies
Research on derivatives of 1,3,4-oxadiazole, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, has shown their significance in understanding intermolecular interactions and potential biological activities. The crystal structures of these derivatives reveal interesting intermolecular hydrogen bonds, with Hirshfeld surface analyses providing insights into their intercontact contributions. These compounds have shown notable antibacterial and antioxidant activities, suggesting potential applications in developing new therapeutic agents (Subbulakshmi N. Karanth et al., 2019).
Anti-inflammatory and Anti-Cancer Agents
The synthesis of substituted benzamide/benzene sulfonamides, incorporating the 1,3,4-oxadiazol moiety, has been explored for their anti-inflammatory and anti-cancer properties. These compounds exhibit promising yields and present a significant step forward in the design of novel therapeutics targeting inflammation and cancer (Madhavi Gangapuram & K. Redda, 2009).
Antiproliferative Activities
A series of pyrazole-sulfonamide derivatives have been developed, demonstrating significant in vitro antiproliferative activities against cancer cell lines. Such studies underscore the potential of these compounds in cancer therapy, with some derivatives showing broad-spectrum antitumor activities comparable to established anticancer drugs (Samet Mert et al., 2014).
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole have also been investigated for their corrosion inhibition properties, highlighting their potential in protecting metals against corrosion in acidic environments. These compounds form protective layers on metal surfaces, suggesting applications in industrial maintenance and preservation (P. Ammal et al., 2018).
properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O4S/c1-28(15-16-5-3-2-4-6-16)33(30,31)20-13-9-17(10-14-20)21(29)25-23-27-26-22(32-23)18-7-11-19(24)12-8-18/h2-14H,15H2,1H3,(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIYVGWAIRCHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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